molecular formula C21H21Cl2N3O3 B4228569 ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4228569
M. Wt: 434.3 g/mol
InChI Key: XUMIGMCWRXJXLE-UHFFFAOYSA-N
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Description

Ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylphenylamine with ethyl 4-chlorobenzoylacetate under acidic conditions to form the intermediate. This intermediate is then cyclized with urea to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both chloro and methyl groups on the phenyl rings can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-methylanilino)methyl]-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3/c1-3-29-20(27)18-17(11-24-15-9-4-12(2)16(23)10-15)25-21(28)26-19(18)13-5-7-14(22)8-6-13/h4-10,19,24H,3,11H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMIGMCWRXJXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CNC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 6-[(3-CHLORO-4-METHYLANILINO)METHYL]-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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